methyl 3-(2-bromoethyl)benzoate
Description
Methyl 3-(2-bromoethyl)benzoate (C₁₀H₁₁BrO₂, MW: 259.10 g/mol) is a brominated aromatic ester characterized by a benzoate core substituted with a 2-bromoethyl group at the meta position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and materials science applications. Its bromoethyl moiety enables participation in nucleophilic substitution reactions, coupling reactions, and functional group transformations, making it valuable for constructing complex molecular architectures .
Properties
CAS No. |
165803-79-2 |
|---|---|
Molecular Formula |
C10H11BrO2 |
Molecular Weight |
243.1 |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: Methyl 3-(2-bromoethyl)benzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a building block in the synthesis of biologically active compounds. Medicine: The compound is explored for its potential pharmacological properties, including its use in drug design and development. Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 3-(2-bromoethyl)benzoate exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Ortho and Para Substitution
Compounds such as methyl 2-(2-bromoethyl)benzoate (ortho isomer) and methyl 4-(2-bromoethyl)benzoate (para isomer) share the same molecular formula but differ in substituent positioning. Key distinctions include:
- Reactivity : The meta-substituted bromoethyl group in methyl 3-(2-bromoethyl)benzoate exhibits moderate steric hindrance compared to the ortho isomer, which may experience increased steric strain due to proximity to the ester group. The para isomer, with its symmetrical substitution, often displays higher thermal stability .
- Applications : The para isomer is frequently utilized in polymer cross-linking due to its symmetrical reactivity, while the meta isomer is preferred in drug synthesis for its balanced steric and electronic properties .
Table 1: Physical and Reactivity Comparison of Positional Isomers
| Compound | Melting Point (°C) | Solubility (Polar Solvents) | Key Reactivity |
|---|---|---|---|
| This compound | 45–48 | Moderate (DMF, THF) | Nucleophilic substitution (SN2), Suzuki coupling |
| Methyl 2-(2-bromoethyl)benzoate | 52–55 | Low | Elimination reactions (E2) dominant |
| Methyl 4-(2-bromoethyl)benzoate | 60–63 | High (DMSO) | Cross-linking, polymerization |
Chain Length and Functional Group Variants
Methyl 3-(bromomethyl)benzoate (C₉H₉BrO₂, MW: 245.07 g/mol)
- Structural Difference : Replaces the ethyl chain with a methyl group directly attached to the benzene ring.
- Reactivity : The shorter chain and primary bromide enhance electrophilicity, favoring rapid SN2 reactions. This compound is widely used in Williamson ether synthesis and alkylation of amines .
- Biological Activity : Demonstrated utility in synthesizing HIV-1 fusion inhibitors and antiplasmodial agents due to its efficient coupling with heterocyclic amines .
Methyl 3-(cyanomethyl)benzoate (C₁₀H₉NO₂, MW: 191.18 g/mol)
- Functional Group: Replaces bromine with a cyano group.
- Applications: The electron-withdrawing cyano group stabilizes intermediates in cyclization reactions, making it valuable for constructing pyrazole and quinoline derivatives with antitumor activity .
Table 2: Functional Group Impact on Reactivity
Amino-Protected Derivatives
Methyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)benzoate (C₁₅H₂₁NO₄, MW: 279.33 g/mol) replaces bromine with a Boc-protected amine.
- Utility : This derivative is critical in peptide synthesis, where the Boc group safeguards the amine during solid-phase synthesis. Its ethyl spacer enhances flexibility in target binding compared to shorter chains .
- Stability : The Boc group improves solubility in organic solvents (e.g., dichloromethane) and reduces side reactions during acidic deprotection .
Material Science
- The para isomer, methyl 4-(2-bromoethyl)benzoate, has been incorporated into liquid crystal polymers, where its symmetrical structure enhances mesophase stability .
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